![molecular formula C10H21Cl2FN2O B1485448 1-[(3-Fluorooxolan-3-yl)methyl]piperidin-4-amine dihydrochloride CAS No. 2098073-91-5](/img/structure/B1485448.png)
1-[(3-Fluorooxolan-3-yl)methyl]piperidin-4-amine dihydrochloride
Overview
Description
- Safety Information : It is classified as a Warning substance according to the Globally Harmonized System (GHS) with hazard statements H315, H319, and H335. Precautionary measures include avoiding inhalation, skin contact, and eye contact. Full safety details can be found in the Material Safety Data Sheet (MSDS) .
Scientific Research Applications
Conformational Analysis
Research on compounds with similar structures, such as {[1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl}[(5-methylpyridin-2-yl)methyl]amine, fumaric acid salt, has focused on conformational analysis and crystal structure determination. These studies have implications for understanding the molecular dynamics and stability of similar compounds, which is essential for drug design and development (Ribet et al., 2005).
Pharmacological Applications
Compounds closely related to "1-[(3-Fluorooxolan-3-yl)methyl]piperidin-4-amine dihydrochloride" have been explored for their potential pharmacological applications. For instance, studies on novel anaplastic lymphoma kinase inhibitors highlight the relevance of structural modifications to enhance therapeutic efficacy in cancer treatment, demonstrating the importance of chemical modifications in developing potent inhibitors (Teffera et al., 2013).
Synthesis and Intermediate Applications
The practical synthesis of related compounds, such as 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, showcases the chemical's role as a key intermediate in developing potent deoxycytidine kinase inhibitors. This highlights the compound's significance in the synthesis of molecules with potential therapeutic applications (Zhang et al., 2009).
Antimicrobial Activity
Research on derivatives of piperidine compounds has explored their antimicrobial potential against pathogens affecting plants like Lycopersicon esculentum. This indicates the broader applicability of such compounds in addressing bacterial and fungal infections in agriculture (Vinaya et al., 2009).
properties
IUPAC Name |
1-[(3-fluorooxolan-3-yl)methyl]piperidin-4-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O.2ClH/c11-10(3-6-14-8-10)7-13-4-1-9(12)2-5-13;;/h9H,1-8,12H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBFPFIADXMTSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2(CCOC2)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Cl2FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Fluorooxolan-3-yl)methyl]piperidin-4-amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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